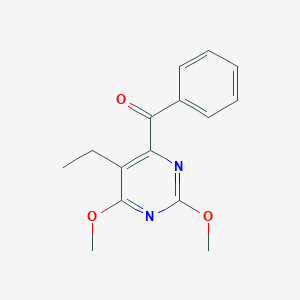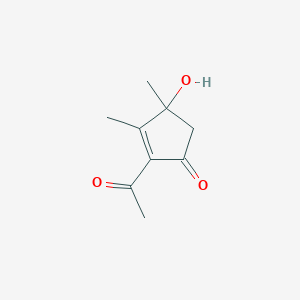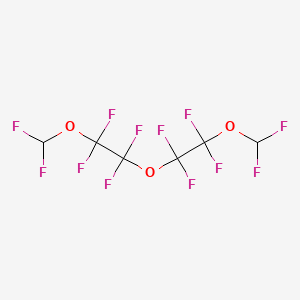
2-(Difluoromethyl)-N-(3-thienyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-N-(3-thienyl)benzamide is an organic compound that features a benzamide core with a difluoromethyl group and a thienyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-N-(3-thienyl)benzamide typically involves the reaction of 3-thiophenylamine with 2-(difluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-N-(3-thienyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Products with nucleophilic groups replacing the difluoromethyl group.
科学的研究の応用
2-(Difluoromethyl)-N-(3-thienyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Difluoromethyl)-N-(3-thienyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thienyl group can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene: A photochromic compound with similar structural features.
2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene: A precursor in the synthesis of more complex thienyl derivatives.
Uniqueness
2-(Difluoromethyl)-N-(3-thienyl)benzamide is unique due to its specific combination of a difluoromethyl group and a thienyl substituent on a benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
616204-44-5 |
|---|---|
分子式 |
C12H9F2NOS |
分子量 |
253.27 g/mol |
IUPAC名 |
2-(difluoromethyl)-N-thiophen-3-ylbenzamide |
InChI |
InChI=1S/C12H9F2NOS/c13-11(14)9-3-1-2-4-10(9)12(16)15-8-5-6-17-7-8/h1-7,11H,(H,15,16) |
InChIキー |
GMLVRYJRTNYQKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)F)C(=O)NC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



propanedinitrile](/img/structure/B12581234.png)
![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)
![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)
![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)

propanedinitrile](/img/structure/B12581284.png)

propanedinitrile](/img/structure/B12581296.png)
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)
